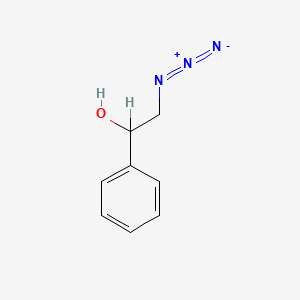

2-Azido-1-phenylethanol

Description

Significance of β-Azido Alcohols in Synthetic Organic Chemistry

β-Azido alcohols are a particularly attractive subclass of organic azides that hold a prominent position in synthetic organic chemistry. chemrevlett.com Their significance stems from their utility as crucial precursors to a wide array of valuable nitrogen-containing compounds. chemrevlett.comorgchemres.org The dual functionality of a hydroxyl group and an azide (B81097) group on adjacent carbons allows for diverse chemical transformations.

These compounds are foundational in the synthesis of various natural products and bioactive molecules, particularly in the pharmaceutical sector. orgchemres.org For instance, the β-azido alcohol structural motif is found in drugs such as the antibiotic azidocillin (B1666416) and the hepatitis C virus (HCV) NS5B inhibitor R-1479. chemrevlett.com Their primary importance lies in their role as synthetic intermediates. The azide group can be readily reduced to a primary amine, providing direct access to β-amino alcohols, which are themselves critical structural units in many pharmaceuticals and chiral auxiliaries. chemrevlett.comorgchemres.org

Furthermore, the versatile reactivity of β-azido alcohols makes them precursors to other important heterocyclic and functionalized molecules. chemrevlett.com Traditional synthetic routes to β-azido alcohols often involve the ring-opening of epoxides with an azide source or the reduction of α-azido ketones. chemrevlett.com More recent advancements have focused on developing more direct and efficient methods, such as the manganese-catalyzed aerobic oxidative hydroxyazidation of olefins, which uses air as the terminal oxidant. nih.gov

Key Synthetic Applications of β-Azido Alcohols

| Target Compound Class | Significance |

|---|---|

| β-Amino Alcohols | Core structures in many pharmaceuticals, chiral ligands, and catalysts. chemrevlett.comorgchemres.org |

| Aziridines | Important three-membered heterocyclic compounds used in synthesizing complex amines. chemrevlett.comorgchemres.org |

| Oxazolidinones | Heterocyclic compounds with applications as chiral auxiliaries and in pharmaceuticals. chemrevlett.com |

| β-Hydroxy Triazoles | Formed via "click chemistry," these are stable structures found in medicinal chemistry and material science. chemrevlett.comresearchgate.net |

Role of 2-Azido-1-phenylethanol as a Versatile Intermediate

This compound, a specific and well-studied β-azido alcohol, serves as a highly versatile intermediate in organic synthesis. ontosight.ai Its phenyl group provides a structural scaffold common in many biologically active molecules, while its chiral nature allows for the synthesis of enantiomerically pure target compounds. ontosight.aiontosight.ai The stereochemistry at the chiral carbon, designated as either (R) or (S), is critical for its interaction with biological targets like enzymes and receptors. ontosight.aiontosight.ai

The synthetic utility of this compound is broad. The azide functional group is not just a precursor to an amine; it can also participate in Huisgen cycloaddition reactions, a cornerstone of "click chemistry," to efficiently form stable 1,2,3-triazoles. researchgate.netontosight.ai This reaction is highly efficient and regioselective, making it a valuable tool for drug discovery and for labeling and modifying biomolecules. ontosight.aiontosight.ai

Enantiomerically pure forms of this compound are particularly sought after. Methods such as the dynamic kinetic resolution using enzymes like Candida antarctica lipase (B570770) B, or the stereoselective reduction of 2-azido-1-phenylethanone (B1278753) by marine-derived fungi, have been developed to access these chiral building blocks. researchgate.netorganic-chemistry.org These enantiopure intermediates are instrumental in the synthesis of important molecules. For example, (R)-2-azido-1-phenylethanol is a precursor for the β1 receptor agonist denopamine, while other stereoisomers have been used to synthesize the anti-hypertensive drug (S)-propranolol and various chiral aziridines. organic-chemistry.org

Examples of Compounds Synthesized from this compound

| Precursor | Synthetic Method | Product | Application/Significance |

|---|---|---|---|

| (±)-2-Azido-1-phenylethanol | Dynamic Kinetic Resolution & further steps | (S)-Propranolol | Anti-hypertensive drug (β-blocker). organic-chemistry.org |

| (R)-2-Azido-1-phenylethanol | Multi-step synthesis | Denopamine | β1 receptor agonist (cardiotonic agent). organic-chemistry.org |

| Enantioenriched 2-Azido-1-phenylethanols | Cu(I)-catalyzed "click" reaction with phenylacetylene | Enantioenriched β-hydroxy-1,2,3-triazoles | Bioactive molecules with potential pharmaceutical applications. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-azido-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5,8,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALKRPRQNKEVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azido 1 Phenylethanol and Its Derivatives

Traditional Synthetic Routes

Traditional chemical methods for synthesizing 2-azido-1-phenylethanol primarily involve two well-established routes: the ring-opening of epoxides and the reduction of α-azido ketones.

Ring-Opening of Epoxides with Azide (B81097) Reagents

A common and straightforward method for preparing 1,2-azido alcohols is the azidolysis of the corresponding epoxides. utwente.nl This reaction involves the nucleophilic attack of an azide ion on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired azido (B1232118) alcohol.

The regioselectivity of the ring-opening of unsymmetrical epoxides, such as styrene (B11656) oxide, is a critical aspect of this synthetic route. Under neutral or basic conditions, the reaction typically follows an SN2 mechanism, where the azide ion preferentially attacks the less sterically hindered carbon atom. utwente.nl However, in the case of aryl-substituted epoxides like styrene oxide, the attack predominantly occurs at the more substituted benzylic carbon. semanticscholar.org

The reaction conditions, including the choice of solvent and the pH, can significantly influence the regioselectivity. For instance, the azidolysis of epoxides with sodium azide in water has been shown to be pH-dependent. cmu.edu Under basic conditions (pH 9.5), the attack of the azide ion on styrene oxide preferentially occurs at the more substituted α-carbon. semanticscholar.org Conversely, under acidic conditions (pH 4.2), the reaction is accelerated, and a reversal of regioselectivity can be observed for some epoxides, although for styrene oxide, the α-attack remains predominant. semanticscholar.org

Various azide reagents and catalyst systems have been employed to improve the efficiency and regioselectivity of this reaction. These include the use of sodium azide with ammonium (B1175870) chloride, trimethylsilyl (B98337) azide with Lewis acids, and NaN3 supported on solid acids. utwente.nl The use of microreactors has also been explored to enhance reaction times and control regioselectivity. utwente.nlresearchgate.net

A practical method for the regio- and stereoselective ring-opening of enantiopure monosubstituted epoxides using sodium azide in hot water has been reported. nih.gov This approach allows for the synthesis of enantiopure (R)-2-azido ethanols from (S)-epoxides with high enantioselectivity, proceeding via an SN2-type mechanism with complete inversion of configuration. nih.gov

Reduction of α-Azido Ketones

Another major synthetic route to this compound is the reduction of the corresponding α-azido ketone, 2-azido-1-phenylethanone (B1278753) (also known as phenacyl azide). researchgate.netmdpi.com This method offers a direct way to introduce the hydroxyl group while retaining the azido functionality.

The primary challenge in the reduction of α-azido ketones is the potential for the simultaneous reduction of the azide group, leading to the formation of α-amino ketones. arkat-usa.org These α-amino ketones are prone to self-condensation and subsequent oxidation to form pyrazines, which can reduce the yield of the desired azido alcohol. arkat-usa.org

To achieve the selective reduction of the carbonyl group, various reducing agents have been investigated. A comparative study found that tin(II) chloride is an effective reagent for the selective reduction of α-azido ketones to α-amino ketones, which can then be protected. arkat-usa.org However, for the synthesis of this compound, a chemoselective reduction of the carbonyl group is required.

The choice of reducing agent and reaction conditions is crucial for achieving high chemoselectivity. While numerous protocols exist for the synthesis of enantiomerically pure or enriched 2-azido-1-alcohols from α-azido ketones, the specific conditions must be carefully controlled to avoid side reactions. arkat-usa.org

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of chiral molecules, including this compound. unipd.itrsc.org Enzyme-catalyzed reactions offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. mdpi.com

Enzyme-Catalyzed Asymmetric Reduction of 2-Azido-1-phenylethanones

The asymmetric reduction of 2-azido-1-phenylethanone and its derivatives using biocatalysts is a highly effective method for producing enantiomerically pure 2-azido-1-phenylethanols. nih.gov This approach utilizes whole microbial cells or isolated enzymes to catalyze the stereoselective reduction of the prochiral ketone.

Whole-cell biocatalysis is a widely used technique due to the ready availability and ease of use of microorganisms like baker's yeast (Saccharomyces cerevisiae) and various fungi. mdpi.com These systems contain a variety of dehydrogenases that can catalyze the reduction of ketones.

Several studies have explored the use of marine-derived fungi for the bioreduction of 2-azido-1-phenylethanone and its derivatives. nih.govtandfonline.com In one study, several marine-derived fungal strains were screened, with Aspergillus sydowii CBMAI 935 and Mucor racemosus CBMAI 847 showing high conversion and stereoselectivity. nih.gov A. sydowii CBMAI 935 produced (S)-2-azido-1-phenylethanols with high selectivity, while M. racemosus CBMAI 847 yielded the (R)-enantiomer for 2-azido-1-phenylethanone. nih.govtandfonline.com

The table below summarizes the bioreduction of 2-azido-1-phenylethanone by various marine-derived fungi.

| Fungus Strain | Isolated Yield (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|

| Aspergillus sydowii CBMAI 935 | 78 | 80 | (S) |

| Mucor racemosus CBMAI 847 | 72 | 81 | (R) |

| Penicillium miczynskii CBMAI 930 | 48 | 14 | (R) |

| Hydropisphaera sp. CBMAI 1194 | 60 | 42 | (R) |

Baker's yeast is another commonly used whole-cell biocatalyst for the asymmetric reduction of ketones. nih.govacs.orgmdma.ch It has been successfully employed in the reduction of α-keto esters and related compounds. nih.govacs.org The reduction of a racemic α-keto-β-azido ester using baker's yeast afforded a diastereomeric mixture where the desired product predominated. nih.govacs.org The efficiency and enantioselectivity of baker's yeast reductions can be influenced by the reaction medium and the presence of additives. researchgate.net

Isolated enzymes, particularly alcohol dehydrogenases (ADHs), offer a more controlled and specific approach to the asymmetric reduction of ketones. nih.gov ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov By providing a suitable cofactor, such as NADPH, they can be used for the stereoselective reduction of ketones.

ADHs from various sources, including Lactobacillus brevis and Thermoanaerobacter sp., have been evaluated for the reduction of acetophenone (B1666503) and its derivatives. rsc.orgrsc.orgresearchgate.net The stereoselectivity of these enzymes can be influenced by the substituents on the aromatic ring of the substrate. nih.gov For instance, the reduction of 2-haloacetophenones with mutants of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) can yield either the (S)- or (R)-halohydrins depending on the specific enzyme mutant and the substituents on the substrate. nih.gov

The use of ADHs allows for high enantioselectivities in the synthesis of chiral alcohols. For example, ADH from Thermoanaerobacter sp. has been shown to be highly enantioselective towards the formation of (S)-1-phenylethanol. nih.gov

Enzyme-Catalyzed Regioselective Azidolysis of Epoxides

The enzyme-catalyzed ring-opening of epoxides with an azide nucleophile represents a highly efficient and stereoselective method for the synthesis of β-azido alcohols. Halohydrin dehalogenases (HHDHs) have been identified as particularly effective biocatalysts for this transformation. These enzymes can exhibit high regioselectivity, controlling which of the two epoxide carbons is attacked by the azide ion.

In the context of producing this compound, the azidolysis of styrene oxide is a key reaction. The regioselectivity of this reaction can be controlled by the choice of HHDH enzyme. For instance, coupling a styrene monooxygenase (SMO) with a chemical step involving sodium azide (NaN3) can produce 1-azido-2-phenylethanol with high regio- and stereoselectivity. Among various HHDHs tested, HheE5 from Gammaproteobacterium strain IMCC3088 has shown a favorable ratio of α- to β-azido alcohols. Conversely, enzymes such as HheA3, HheD6, and HheD3 have been reported to yield 1-azido-2-phenylethanols as the major product. chemrevlett.com

The regioselectivity of the enzymatic azidolysis of styrene oxide is a critical factor, and different HHDHs can lead to the preferential formation of either this compound or its regioisomer, 1-azido-2-phenylethanol.

Table 1: Regioselectivity of HHDH-Catalyzed Azidolysis of Styrene Oxide

| Enzyme | Major Product |

|---|---|

| HheE5 | Favorable α:β ratio |

| HheA3 | 1-azido-2-phenylethanol |

| HheD6 | 1-azido-2-phenylethanol |

Chemo-Enzymatic Cascade Syntheses

Chemo-enzymatic cascade reactions combine the advantages of both chemical and enzymatic catalysts to achieve multi-step transformations in a single pot, which can enhance efficiency and reduce waste. mdpi.comwiley.comrsc.org These cascades have been successfully applied to the synthesis of chiral azidoalcohols.

One such approach involves a two-step cascade for the synthesis of aromatic α- and β-azidoalcohols. mdpi.com This process can be initiated with the enantioselective epoxidation of an alkene, such as styrene, catalyzed by a styrene monooxygenase (StyAB) or a chemical catalyst like the Shi epoxidation catalyst. The resulting chiral epoxide is then subjected to a regioselective ring-opening with an azide nucleophile, catalyzed by a halohydrin dehalogenase (HHDH). mdpi.com

Table 2: Enantiomeric Excess in Chemo-Enzymatic Cascade Synthesis of Azidoalcohols

| Epoxidation Catalyst | HHDH-Catalyzed Azidolysis | Product Enantiomeric Excess (ee) |

|---|---|---|

| Styrene Monooxygenase (StyAB) | Yes | 99% |

Catalytic Oxidative Kinetic Resolution of Racemic 2-Azido-1-arylethanols

Kinetic resolution is a widely used strategy for the separation of enantiomers from a racemic mixture. In the case of 2-azido-1-arylethanols, catalytic oxidative kinetic resolution offers a method to obtain these compounds in an enantiomerically enriched form.

A notable example is the use of a palladium(II) catalyst in conjunction with the chiral ligand (-)-sparteine (B7772259). This catalytic system utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign process. The reaction involves the selective oxidation of one enantiomer of the racemic 2-azido-1-arylethanol, leaving the other enantiomer unreacted and thus enantiomerically enriched.

In a specific application of this methodology, racemic 2-azido-1-arylethanols were subjected to oxidative kinetic resolution using a Pd(OAc)2 catalyst and (-)-sparteine as a chiral auxiliary at 80°C. This process yielded the (R)-2-azido-1-arylethanols, although the enantioselectivity was modest, with enantiomeric excesses in the range of 10-18%. While the enantiopurity achieved in this particular system is low, it demonstrates the potential of oxidative kinetic resolution as a route to chiral β-azido alcohols. Further optimization of the catalyst system and reaction conditions could lead to improved enantioselectivity.

Table 3: Oxidative Kinetic Resolution of Racemic 2-Azido-1-arylethanols

| Catalyst System | Chiral Auxiliary | Product | Enantiomeric Excess (ee) |

|---|

Nucleophilic Substitution Strategies (e.g., from Tosylates)

Nucleophilic substitution reactions provide a classical and versatile approach for the synthesis of a wide range of organic compounds. In the context of preparing this compound, the displacement of a good leaving group by an azide nucleophile is a key strategy. Alcohols themselves are poor substrates for direct substitution due to the poor leaving group ability of the hydroxide (B78521) ion. masterorganicchemistry.com However, the hydroxyl group can be converted into a much better leaving group, such as a tosylate. masterorganicchemistry.com

The preparation of a tosylate from an alcohol is typically achieved by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine. nih.govucalgary.ca This conversion proceeds without altering the stereochemistry at the alcohol's carbon center. masterorganicchemistry.com Once formed, the tosylate group is an excellent leaving group and can be readily displaced by a variety of nucleophiles, including the azide ion (N3-). nih.gov

For the synthesis of this compound, a suitable precursor would be 1-phenyl-1,2-ethanediol, which can be monotosylated at the primary hydroxyl group. Subsequent reaction with an azide source, such as sodium azide, would lead to the desired this compound via an SN2 reaction. The stereochemistry of the starting diol will determine the stereochemistry of the final product.

Direct Hydroxyazidation of Alkenes

The direct difunctionalization of alkenes has emerged as a powerful strategy for rapidly increasing molecular complexity. chemrevlett.com Direct hydroxyazidation of alkenes allows for the simultaneous introduction of both a hydroxyl and an azido group across the double bond, providing a direct route to β-azido alcohols. chemrevlett.comchemrevlett.com

Various catalytic systems have been developed for this transformation. For instance, a manganese-catalyzed aerobic oxidative hydroxyazidation of olefins has been reported. researchgate.net This method uses air as the oxidant and trimethylsilyl azide (TMSN3) as the azide source, offering an efficient approach to 1,2-azidoalcohols under mild conditions. researchgate.net Another approach involves a visible-light-promoted aerobic hydroxyazidation of alkenes, which also utilizes air and TMSN3. researchgate.net

Biocatalytic cascade strategies have also been employed for the regiodivergent and stereoselective hydroxyazidation of alkenes. researchgate.net By combining a styrene monooxygenase (SMO) with two regiocomplementary halohydrin dehalogenases (HHDHs), it is possible to synthesize various enantiopure 1,2-azidoalcohols. researchgate.net These enzymatic cascades provide a high degree of control over both regioselectivity and stereoselectivity. researchgate.net

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| (-)-Sparteine |

| 1-Azido-2-phenylethanol |

| 1-Phenyl-1,2-ethanediol |

| Sodium azide |

| Styrene |

| Styrene oxide |

| Tosyl chloride |

Stereochemical Aspects in 2 Azido 1 Phenylethanol Synthesis and Transformations

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for producing specific stereoisomers of 2-azido-1-phenylethanol, which are essential for the synthesis of enantiomerically pure target molecules. One prominent strategy involves the asymmetric azidation of epoxides. While various azide (B81097) sources can be used, sodium azide is a cost-effective and common choice, often employed with phase-transfer catalysts to achieve enantioselectivity. nih.gov

Another effective approach is the asymmetric reduction of corresponding α-azido ketones. This transformation can be achieved using chiral catalysts, which facilitate the stereoselective addition of a hydride to the carbonyl group, yielding the desired enantiomer of the alcohol. Asymmetric transfer hydrogenation, for instance, has been successfully applied to various substrates, including heteroaromatic compounds, and offers a milder alternative to methods requiring high-pressure hydrogen gas. dicp.ac.cnrsc.orgtaylorandfrancis.com

Dynamic Kinetic Resolution (DKR) of Racemic β-Azido Alcohols

Dynamic kinetic resolution (DKR) is a powerful technique that overcomes the 50% theoretical yield limit of traditional kinetic resolution by combining the resolution process with in situ racemization of the slower-reacting enantiomer. acs.orgprinceton.edu This allows for the theoretical conversion of 100% of a racemic mixture into a single, enantiomerically pure product. princeton.edu For racemic β-azido alcohols like this compound, DKR has been effectively achieved through a combination of enzymatic acylation and metal-catalyzed racemization. acs.orgnih.govorganic-chemistry.org

Lipase-Catalyzed Enantioselective Esterification

Lipases are widely used enzymes in organic synthesis due to their ability to catalyze reactions with high enantioselectivity under mild conditions. nih.govnih.gov In the context of DKR of this compound, lipases, particularly Candida antarctica lipase (B570770) B (CALB), have proven to be highly effective for the enantioselective esterification (acylation) step. organic-chemistry.org This enzymatic process selectively converts one enantiomer of the alcohol into its corresponding ester, leaving the other enantiomer unreacted. The efficiency of this process can be influenced by factors such as the choice of acyl donor and the reaction solvent. acs.orgnih.govmdpi.com

Ruthenium-Catalyzed Alcohol Isomerization in DKR Systems

Table 1: Dynamic Kinetic Resolution of this compound

| Catalyst System | Acyl Donor | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Novozyme 435 + Ru catalyst | p-Chlorophenyl acetate | 70 | 98 | >99 | organic-chemistry.org |

| Novozyme 435 + Ru catalyst | Isopropenyl acetate | 80 | 95 | >99 | acs.org |

Regio- and Stereoselective Control in Epoxide Ring-Opening

The ring-opening of epoxides with an azide nucleophile is a fundamental method for synthesizing β-azido alcohols. Achieving high regio- and stereoselectivity is paramount in this reaction. The attack of the azide ion can occur at either of the two carbon atoms of the epoxide ring, and the stereochemical outcome is typically an inversion of configuration at the center of attack. researchgate.net

In the synthesis of this compound from styrene (B11656) oxide, the nucleophilic attack of the azide is directed to the less sterically hindered C2 position. The presence of a directing group, such as a hydroxyl group in the vicinity of the epoxide, can significantly influence the regioselectivity of the ring-opening reaction. researchgate.net Lewis acid catalysts are often employed to activate the epoxide ring, enhancing its reactivity towards the nucleophile. ucdavis.edu The choice of catalyst and reaction conditions can be optimized to favor the desired regioisomer with high stereoselectivity. ucdavis.edunih.govnih.gov

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) represents a valuable method for the enantioselective synthesis of chiral alcohols from the corresponding ketones. rsc.org This technique utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to transfer hydrogen from a simple hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone substrate. rsc.orgnih.gov For the synthesis of enantiomerically enriched this compound, ATH of 2-azidoacetophenone can be employed. The choice of the chiral ligand is critical in determining the enantioselectivity of the reduction. Ruthenium and iridium-based catalysts with chiral diamine or amino alcohol ligands have demonstrated high efficiency and enantioselectivity in the ATH of various ketones. dicp.ac.cnnih.govorganic-chemistry.org

Chemical Transformations and Reaction Mechanisms of 2 Azido 1 Phenylethanol

Reduction of Azide (B81097) to Amine (Formation of β-Amino Alcohols)

The reduction of the azide group in 2-Azido-1-phenylethanol to a primary amine affords the corresponding β-amino alcohol, 2-amino-1-phenylethanol. This transformation is of significant interest as β-amino alcohols are crucial chiral synthons for the preparation of numerous biologically active compounds. Various methodologies have been developed to achieve this reduction, primarily through catalytic hydrogenation and phosphine-mediated reactions.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of azides to amines. The use of metal nanoparticles as catalysts in these reactions has garnered considerable attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. researchgate.net While specific studies detailing the hydrogenation of this compound using metal nanoparticles are not extensively documented in the provided literature, the principles of this reaction can be inferred from the hydrogenation of analogous compounds.

Typically, this reaction involves the use of hydrogen gas (H₂) as the reductant in the presence of a heterogeneous catalyst composed of metal nanoparticles, such as palladium (Pd), platinum (Pt), or nickel (Ni), supported on a high-surface-area material like activated carbon or alumina. rsc.orgcolab.ws The reaction proceeds through the adsorptive activation of both the azide and hydrogen on the surface of the metal nanoparticles. This is followed by the stepwise reduction of the azide group, ultimately yielding the primary amine and releasing nitrogen gas as the only byproduct, rendering it a clean and atom-economical process.

The reaction conditions, including temperature, pressure, solvent, and the nature of the catalyst, play a crucial role in the efficiency and selectivity of the hydrogenation. For instance, the hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297), a structurally related transformation, has been effectively carried out using non-noble metal Ni-supported graphene-based catalysts in a flow reactor, achieving high conversion and selectivity under mild industrial conditions. rsc.org

Table 1: General Conditions for Metal-Catalyzed Hydrogenation of Azides

| Parameter | Typical Range/Conditions |

| Catalyst | Pd/C, PtO₂, Raney Ni, Supported Metal Nanoparticles |

| Reductant | Hydrogen gas (H₂) |

| Solvent | Methanol, Ethanol, Ethyl acetate, Tetrahydrofuran |

| Temperature | Room temperature to 80 °C |

| Pressure | 1 atm to 50 atm |

This table presents generalized conditions for the catalytic hydrogenation of azides and is not specific to this compound.

Phosphine-mediated reductions, most notably the Staudinger reaction, provide a mild and chemoselective alternative for the conversion of azides to amines. researchgate.netwikipedia.orgyoutube.comnih.gov This reaction is particularly advantageous when other reducible functional groups are present in the molecule that might not be compatible with the conditions of catalytic hydrogenation. youtube.com

The Staudinger reaction involves two discrete steps. wikipedia.org In the first step, a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), acts as a nucleophile and attacks the terminal nitrogen atom of the azide. This leads to the formation of a phosphazide (B1677712) intermediate, which subsequently loses a molecule of dinitrogen (N₂) to form an iminophosphorane (aza-ylide). wikipedia.orgnih.gov

In the second step, the iminophosphorane intermediate is hydrolyzed upon treatment with water to yield the desired primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org The strong P=O bond formed in the byproduct provides the thermodynamic driving force for the reaction. youtube.com

Table 2: Key Steps in the Staudinger Reduction

| Step | Reactants | Intermediate/Product |

| 1 | This compound + Triphenylphosphine | Iminophosphorane + N₂ |

| 2 | Iminophosphorane + H₂O | 2-Amino-1-phenylethanol + Triphenylphosphine oxide |

This table illustrates the general mechanism of the Staudinger reduction as applied to this compound.

While the classic Staudinger reduction is stoichiometric in phosphine, efforts have been made to develop catalytic versions of this reaction. researchgate.net

Cycloaddition Reactions (Click Chemistry)

The azide group of this compound is a 1,3-dipole, making it an ideal substrate for 1,3-dipolar cycloaddition reactions. Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a premier example of "click chemistry," a concept introduced by K. Barry Sharpless. wikipedia.org This reaction is characterized by its high efficiency, mild reaction conditions, and high regioselectivity, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govrsc.org

The CuAAC reaction involves the coupling of an azide with a terminal alkyne in the presence of a copper(I) catalyst. nih.govnih.gov The copper(I) catalyst can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate. wikipedia.org

The mechanism of the CuAAC is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. This process is significantly faster than the uncatalyzed thermal Huisgen cycloaddition and, importantly, exclusively yields the 1,4-regioisomer of the 1,2,3-triazole product. wikipedia.orgnih.gov

The reaction of this compound with various terminal alkynes via the CuAAC protocol leads to the synthesis of a class of compounds known as β-hydroxy-1,2,3-triazoles. nih.gov These molecules incorporate both a hydroxyl group and a triazole ring, functionalities that are of great interest in medicinal chemistry due to their ability to form hydrogen bonds and participate in various biological interactions.

The general reaction scheme involves the coupling of the azide moiety of this compound with an alkyne (R-C≡CH), catalyzed by a copper(I) species, to yield the corresponding 1-(1-phenyl-2-hydroxyethyl)-4-substituted-1H-1,2,3-triazole.

Table 3: Examples of β-Hydroxy-1,2,3-triazoles from this compound

| Alkyne Reactant (R-C≡CH) | R-Group | Product Name |

| Phenylacetylene | Phenyl | 1-(1-Phenyl-2-hydroxyethyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | Hydroxymethyl | 1-(1-Phenyl-2-hydroxyethyl)-4-(hydroxymethyl)-1H-1,2,3-triazole |

| 1-Hexyne | Butyl | 1-(1-Phenyl-2-hydroxyethyl)-4-butyl-1H-1,2,3-triazole |

This table provides hypothetical examples of products based on the general CuAAC reaction of this compound with different alkynes.

To enhance the rate and efficiency of the CuAAC reaction, various energy sources have been explored. Ultrasound irradiation has been shown to be an effective method for promoting and accelerating these cycloadditions. nih.govnih.gov Sonication can lead to faster reaction times and improved yields, often at lower temperatures compared to conventional heating methods. researchgate.net

The beneficial effects of ultrasound in CuAAC reactions are attributed to several factors, including the mechanical depassivation of solid-supported or metallic copper catalysts, enhanced mass transfer, and the generation of localized hot spots through acoustic cavitation. nih.gov Ultrasound has been successfully applied to the CuAAC of various substrates, including in the synthesis of triazole derivatives of chitosan. nih.gov The application of ultrasound to the CuAAC reaction of this compound would be expected to provide similar advantages, leading to a more efficient and sustainable synthesis of β-hydroxy-1,2,3-triazoles.

Table 4: Comparison of Conventional vs. Ultrasound-Assisted CuAAC

| Parameter | Conventional Heating | Ultrasound Irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature | Often elevated | Room temperature or slightly elevated |

| Yield | Good to excellent | Often improved |

| Energy Input | Thermal | Acoustic |

This table presents a general comparison of reaction conditions and outcomes for conventional and ultrasound-assisted CuAAC reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azide functional group in this compound allows it to participate in a variety of chemical transformations, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is particularly valued for its high efficiency and bioorthogonality, meaning it can proceed in complex biological environments without interfering with native biochemical processes. magtech.com.cn

Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic metal catalyst. nih.gov The reaction is driven by the high ring strain of a cycloalkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cn This inherent strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole ring. The reaction proceeds readily under mild conditions and is highly selective for the azide and alkyne partners. magtech.com.cn

The mechanism of SPAAC involves a concerted [3+2] cycloaddition between the azide of this compound and the strained alkyne. The rate of the reaction is significantly influenced by the structure of the cycloalkyne; modifications such as fluorination or fusion to aromatic rings can enhance the ring strain and lower the activation energy, thereby accelerating the cycloaddition. nih.gov The resulting product is a stable triazole adduct, covalently linking the phenylethanol moiety to the cycloalkyne-containing molecule. This strategy is widely used for bioconjugation, such as linking molecules to proteins or imaging agents. nih.gov

While specific studies detailing the SPAAC reaction of this compound are not prevalent in the provided search results, its chemical structure makes it an ideal substrate for this transformation. It can be conjugated to any molecule functionalized with a strained alkyne.

Table 1: Representative Strained Alkynes for SPAAC with this compound

| Strained Alkyne | Abbreviation | Key Features |

| Dibenzocyclooctynol | DIBO | Possesses a hydroxyl group for further functionalization and exhibits high reactivity. nih.gov |

| Bicyclononyne | BCN | A conformationally strained alkyne known for its high stability and reactivity in SPAAC. |

| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorine atoms increase the reactivity of the alkyne towards the azide. |

| Azacyclooctyne | The presence of a nitrogen atom in the ring can influence solubility and reactivity. |

Intramolecular Cyclization Reactions (e.g., Aziridine (B145994) Formation)

The proximate arrangement of the azide and hydroxyl groups in this compound facilitates intramolecular cyclization to form substituted aziridines, which are valuable three-membered heterocyclic building blocks in organic synthesis. This transformation can be achieved through a reductive cyclization process.

A common method to effect this cyclization is by using a reducing agent that selectively reacts with the azide. For instance, treatment of an azido (B1232118) alcohol with a phosphine, such as triphenylphosphine (PPh₃), initiates the reaction. This reaction proceeds via a mechanism analogous to the Staudinger ligation. The phosphine attacks the terminal nitrogen of the azide group, leading to the formation of a phosphazide intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to form an aza-ylide (or iminophosphorane).

Due to the presence of the neighboring hydroxyl group, the aza-ylide intermediate can undergo a rapid intramolecular nucleophilic attack. The oxygen of the hydroxyl group attacks the electrophilic phosphorus atom, but more importantly for aziridine formation, the nitrogen of the aza-ylide acts as a nucleophile, attacking the carbon atom bearing the hydroxyl group (or a derivative thereof) in an intramolecular SN2 reaction. In a more direct pathway for aziridine formation from azido alcohols, the intermediate formed after nitrogen loss can be protonated, and the resulting aminophosphonium salt undergoes intramolecular cyclization, where the nitrogen attacks the benzylic carbon, and the hydroxyl group is eliminated (often after activation) to form the aziridine ring, releasing triphenylphosphine oxide. A more direct cyclization involves the reduction of the azide to an amine which then displaces the hydroxyl group (after activation as a better leaving group). However, the direct conversion of azido alcohols to aziridines using phosphines is a well-established method. ru.nl

This reaction typically results in the formation of 2-phenylaziridine, with the stereochemistry of the starting material influencing the stereochemistry of the product.

Table 2: Intramolecular Cyclization of this compound

| Reactant | Reagent | Product | Key Transformation |

| This compound | Triphenylphosphine (PPh₃) | 2-Phenylaziridine | Reductive cyclization of the azido alcohol. |

Derivatization of the Hydroxyl Group (e.g., Esterification)

The secondary hydroxyl group of this compound is a key site for chemical modification, allowing for the introduction of a wide variety of functional groups through derivatization. A fundamental and widely employed derivatization is esterification, which converts the alcohol into an ester.

The Fischer-Speier esterification is a classic method for this transformation, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com This reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, either the alcohol or the carboxylic acid is used in excess, or a product (typically water) is removed from the reaction mixture as it is formed. organic-chemistry.orgmasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgchemguide.co.uk

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of this compound attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid moiety. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

This method allows for the synthesis of a diverse range of esters from this compound, depending on the choice of the carboxylic acid, thereby enabling the tuning of the molecule's physical and chemical properties.

Table 3: Example Esterification Reactions of this compound

| Carboxylic Acid | Catalyst | Product Name |

| Acetic Acid | H₂SO₄ | 2-Azido-1-phenylethyl acetate |

| Benzoic Acid | H₂SO₄ | 2-Azido-1-phenylethyl benzoate |

| Propanoic Acid | TsOH | 2-Azido-1-phenylethyl propanoate |

| Butyric Acid | H₂SO₄ | 2-Azido-1-phenylethyl butyrate |

Derivatization Strategies and Applications of 2 Azido 1 Phenylethanol in Advanced Synthesis

As Chiral Building Blocks for Complex Organic Molecules

The enantiomerically pure forms of 2-Azido-1-phenylethanol are highly sought-after chiral building blocks in asymmetric synthesis. The inherent stereocenter of the alcohol group provides a strategic starting point for controlling the stereochemistry of subsequent reactions, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds. The demand for such chiral intermediates has grown significantly as the pharmaceutical industry increasingly focuses on single-enantiomer drugs to improve efficacy and reduce side effects. nih.gov

These building blocks are instrumental in synthesizing complex chiral molecules, including novel amino acids and amino alcohols. nih.gov The presence of both the hydroxyl and azido (B1232118) groups allows for sequential or orthogonal functionalization, enabling the construction of intricate molecular frameworks with high stereochemical fidelity. For instance, chiral amino alcohols derived from this compound are key components in the synthesis of chiral drugs and natural products.

| Chiral Building Block Application | Resulting Molecular Class | Significance |

| Asymmetric Hydrogenation Precursor | Chiral α-amino acids | High enantiomeric excess |

| Asymmetric Epoxidation Precursor | Chiral α-amino alcohols | Access to diverse structures |

| Natural Product Synthesis | Complex bioactive molecules | Stereocontrolled synthesis |

Precursors for β-Amino Alcohols and Aziridines

This compound is a direct precursor to valuable vicinal amino alcohols and aziridines, two classes of compounds with significant biological and synthetic importance. nih.goviwu.edu

β-Amino Alcohols: The reduction of the azide (B81097) group in this compound straightforwardly yields the corresponding β-amino alcohol, 2-amino-1-phenylethanol. This transformation is typically achieved with high efficiency using various reducing agents, such as triphenylphosphine (B44618) followed by hydrolysis (Staudinger reduction) or catalytic hydrogenation. These resulting β-amino alcohols are not only important final products but also serve as intermediates for further derivatization. Both β-amino alcohols and their aziridine (B145994) derivatives have shown cytotoxic effects and are being investigated as potential DNA minor groove binders for cancer therapy. uea.ac.uknih.gov

Aziridines: The azido alcohol can be converted into an N-activated aziridine through a one-pot procedure. mdpi.com This process typically involves the reduction of the azide to an amine, followed by in-situ tosylation and subsequent intramolecular cyclization under basic conditions. Aziridines are highly strained, three-membered rings that are valuable synthetic intermediates. uea.ac.uk The ring strain allows them to undergo regioselective ring-opening reactions with a wide range of nucleophiles, providing access to a diverse array of substituted amino compounds. mdpi.com This reactivity makes them powerful synthons for constructing complex nitrogen-containing molecules. mdpi.com

| Precursor | Transformation | Product | Key Features |

| This compound | Reduction of azide | 2-Amino-1-phenylethanol (β-Amino Alcohol) | Biologically active scaffold, precursor for further synthesis. uea.ac.uknih.gov |

| This compound | Intramolecular Cyclization | 2-Phenyl-aziridine derivatives | Reactive intermediates for nucleophilic ring-opening. uea.ac.ukmdpi.com |

Synthesis of Triazole-Containing Compounds

The azide functionality of this compound makes it an ideal substrate for the synthesis of 1,2,3-triazole-containing compounds via 1,3-dipolar cycloaddition reactions. frontiersin.org This reaction, particularly the copper(I)-catalyzed version, allows for the fusion of the azido alcohol with terminal alkynes to form a stable, five-membered triazole ring. beilstein-journals.org

The resulting triazole products incorporate the 1-phenylethanol (B42297) moiety and are of significant interest in medicinal chemistry. The triazole core is a common scaffold in many pharmaceutical drugs, known for its metabolic stability and ability to engage in hydrogen bonding. peerj.com By varying the alkyne partner in the cycloaddition, a diverse library of triazole-containing compounds can be generated from this compound, each with potentially unique biological activities. beilstein-journals.org For example, this methodology has been used to synthesize novel compounds with potential antifungal activity. peerj.com

Application in "Click Chemistry" for Modular Synthesis

This compound is a prime reagent for "click chemistry," a concept that emphasizes the use of highly reliable, efficient, and modular reactions to build complex molecules. illinois.eduresearchgate.net The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, and the azide group of this compound readily participates in this transformation. peerj.comillinois.edunih.gov

The modular nature of click chemistry allows for the rapid assembly of novel molecular structures by joining different building blocks. illinois.eduresearchgate.net In this context, this compound serves as one module, which can be "clicked" together with various alkyne-containing modules. This approach offers several advantages:

High Yields: The reactions typically proceed to completion, providing excellent yields of the desired triazole product. illinois.edu

Mild Conditions: The reaction is often performed under benign conditions, frequently in aqueous solvent systems. illinois.edunih.gov

High Reliability: The CuAAC reaction is robust and tolerant of a wide range of functional groups, minimizing the need for protecting groups. nih.gov

Versatility: It enables the creation of diverse molecular libraries for applications in drug discovery, bioconjugation, and materials science. nih.govnih.gov

This modular approach has been utilized to create libraries of compounds for screening against biological targets, such as HIV-1 protease. nih.gov

Integration in One-Pot Multi-Step Synthesis Sequences

To enhance synthetic efficiency and sustainability, this compound and its derivatives are increasingly integrated into one-pot, multi-step synthesis sequences. researchgate.net This strategy avoids the time-consuming and wasteful isolation and purification of intermediates, leading to a more streamlined and environmentally friendly process. nih.govrsc.org

For instance, a synthetic sequence could involve the in situ formation of an azide, which is then immediately reacted with an alkyne in a CuAAC reaction without being isolated. beilstein-journals.org Such sequential one-pot approaches are highly valuable for generating complex molecules like pyrazolyl-triazoles, where the isolation of potentially hazardous azide intermediates is rendered obsolete. beilstein-journals.org The development of mechanochemical methods, which use ball milling instead of bulk solvents, has further advanced the potential for one-pot syntheses involving azides, making the processes safer and more sustainable. semanticscholar.org

| Synthesis Strategy | Description | Advantages |

| One-Pot, Two-Step | Two or more sequential reactions are carried out in a single reaction vessel. | Reduced waste, time savings, avoidance of intermediate purification. rsc.org |

| Tandem/Cascade Reaction | A series of intramolecular reactions are triggered by a single event. | High atom economy, rapid increase in molecular complexity. |

| Mechanochemical Synthesis | Reactions are induced by mechanical force (ball milling) with little or no solvent. | Environmentally friendly, enhanced safety with energetic intermediates like azides. nih.govsemanticscholar.org |

Computational and Mechanistic Studies on 2 Azido 1 Phenylethanol

Density Functional Theory (DFT) Calculations

While direct Density Functional Theory (DFT) studies specifically on 2-azido-1-phenylethanol are not extensively detailed in the available research, computational analyses have been performed on the closely related precursor, 2-azido-1-phenylethanone (B1278753) (APE), and its halogenated derivatives. researchgate.net These studies provide insight into the molecular structure, stability, and electronic properties that are relevant to the alcohol form.

The computational investigations on these related ketone compounds were carried out using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.netresearchgate.net Key analyses included:

Optimized Geometry: The torsional potential energy was calculated as a function of the angle of rotation around key bonds to determine the molecule's most stable conformation (global minimum energy). researchgate.net

Vibrational Frequencies: Fourier Transform Infrared (FTIR) spectra were recorded and compared against vibrational frequencies calculated via DFT. A Scaled Quantum Mechanical (SQM) force field procedure was used to achieve good agreement between the experimental and theoretical values, with a reported root-mean-square error of 7.95-9.27 cm⁻¹. researchgate.net

Electronic Properties: Natural Bond Orbital (NBO) analysis was employed to understand the stability arising from hyperconjugative interactions and charge delocalization within the molecule. researchgate.netresearchgate.net

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the chemical stability and reactivity of the compound. researchgate.net

Nonlinear Optical (NLO) Behavior: The dipole moment, polarizability, and hyperpolarizability values were computed to investigate the potential NLO properties of the molecule. researchgate.net

These computational methods provide a foundational understanding of the structural and electronic characteristics of the azido-phenylethanone skeleton, which is structurally analogous to this compound.

Mechanistic Investigations of Synthesis and Transformation Pathways

The primary route for synthesizing this compound involves the nucleophilic ring-opening of styrene (B11656) oxide with an azide (B81097) ion. Mechanistic studies have focused on understanding the regioselectivity and reaction kinetics of this process.

Synthesis Pathway: Ring-Opening of Styrene Oxide

The reaction of styrene oxide with sodium azide is a well-established method for producing azido (B1232118) alcohols. The underlying mechanism is a bimolecular nucleophilic substitution (S_N2). utwente.nllibretexts.org In this reaction, the azide ion (N₃⁻) acts as the nucleophile, attacking one of the epoxide's carbon atoms and causing the carbon-oxygen bond to break.

A critical aspect of this synthesis is regioselectivity —that is, whether the azide attacks the α-carbon (benzylic position) to yield this compound or the β-carbon (terminal position) to yield 1-azido-2-phenylethanol.

Electronic Effects: For styrene oxide, the presence of the aromatic phenyl ring significantly influences the outcome. The benzylic α-carbon can better stabilize a partial positive charge that develops in the transition state. This electronic effect directs the incoming azide nucleophile to preferentially attack the more substituted α-carbon, making this compound the major product under many conditions. utwente.nlcmu.edu

pH Control: The regioselectivity is highly dependent on the pH of the reaction medium. cmu.edu

Under neutral or basic conditions (e.g., pH 9.5) , the reaction proceeds via a standard S_N2 mechanism. The nucleophile predominantly attacks the benzylic α-carbon due to the electronic stabilization provided by the phenyl group. cmu.edu

Under acidic conditions (e.g., pH 4.2) , the epoxide oxygen is first protonated. This protonation makes the epoxide a better electrophile and induces a more S_N1-like character in the transition state. A significant partial positive charge develops on the more substituted benzylic carbon, making it the primary site of nucleophilic attack. This can further enhance the formation of this compound. libretexts.orgcmu.edu

The following table summarizes the effect of reaction conditions on the regioselectivity of the azidolysis of styrene oxide.

| Precursor | Reagents | Solvent | Conditions | α/β Ratio | Conversion | Source |

| Styrene Oxide | NaN₃, NH₄Cl | Acetonitrile-Water (1:1) | 75°C, 29 min | 4 | ~89% | utwente.nl |

| Styrene Oxide | NaN₃ | Water | pH 9.5 | Major α-product | - | cmu.edu |

| Styrene Oxide | NaN₃ | Water, Acetic Acid | pH 4.2 | Predominant α-product | - | cmu.edu |

| Styrene Oxide | NaN₃ | t-Butyl acetate-Water, Tween80 | - | 10 | - | utwente.nl |

| The α/β ratio refers to the ratio of this compound (α-attack) to 1-azido-2-phenylethanol (β-attack). |

Transformation Pathways

1,2-azido alcohols like this compound are valuable chiral intermediates for the synthesis of other important nitrogen-containing compounds. rsc.org

Precursors to Amino Alcohols and Aziridines: The azido group is readily reduced to an amine (NH₂). Therefore, this compound is a direct precursor to the pharmacologically relevant 2-amino-1-phenylethanol. These azido alcohols can also be converted into chiral aziridines and vicinal diamines, which are common structural motifs in bioactive compounds. rsc.org

[3+2] Cycloaddition: The related isomer, (R)-1-azido-2-phenylethanol, has been shown to undergo a [3+2] cycloaddition reaction with benzyne (B1209423) (generated in situ) to produce chiral 1,2,3-benzotriazole compounds in high yields (75-86%). researchgate.net This demonstrates a potential transformation pathway for the azido-alcohol functional group arrangement.

Enzyme Active Site Modeling

Specific computational modeling of enzyme active sites complexed with this compound was not identified in the surveyed literature. However, mechanistic studies have explored the use of various enzymes for the synthesis and kinetic resolution of azido-phenylethanols, providing insight into the enzymatic processes involved.

Chemo-enzymatic and Bi-enzymatic Cascade Synthesis

Enzymatic cascades have been developed for the asymmetric azidohydroxylation of styrene derivatives to produce chiral azido alcohols. rsc.org

Enzymatic Epoxidation: The process begins with the highly selective asymmetric epoxidation of styrene catalyzed by a styrene monooxygenase (StyA) . This enzyme, a two-component flavoprotein, forms the chiral styrene oxide intermediate with high enantiomeric excess. rsc.org

Nucleophilic Ring-Opening: The subsequent ring-opening of the enzymatically-formed epoxide can be achieved either chemically or biocatalytically.

Chemical Azidolysis: The addition of sodium azide leads to the chemical ring-opening of the epoxide, affording the α-azido alcohol (this compound) as the major product. rsc.org

Enzymatic Azidolysis: Alternatively, a halohydrin dehalogenase (HHDH) can be used to catalyze the ring-opening. HHDHs are known for their ability to open epoxides with various nucleophiles, including azide. Interestingly, most HHDHs catalyze the attack at the sterically less-hindered β-carbon, leading to the formation of the alternative β-azido alcohol isomer (1-azido-2-phenylethanol). rsc.orgresearchgate.net

Enzymatic Kinetic Resolution

Lipases have been effectively used for the kinetic resolution of racemic β-azidophenylethanols. In one study, lipase (B570770) from Candida antarctica was used to selectively acylate one enantiomer, yielding enantiomerically enriched (R)-β-azidophenylethanols and the corresponding (S)-β-azidophenylethyl acetates with enantiomeric excesses often exceeding 99%. researchgate.net While this study focused on the β-isomer, it highlights the utility of lipases in resolving this class of chiral azido alcohols.

Future Research Directions and Emerging Paradigms

The ongoing exploration of 2-azido-1-phenylethanol is driven by its utility as a versatile building block in organic synthesis and chemical biology. Future research is poised to address current limitations and unlock new applications by focusing on more efficient and sustainable synthetic methodologies, novel biocatalytic approaches, enhanced stereochemical control, and an expanded role in click chemistry.

Q & A

Q. What are the key steps in synthesizing 2-Azido-1-phenylethanol, and how is purification achieved?

- Methodological Answer : A typical synthesis involves reacting a precursor (e.g., 1-phenylethanol derivative) with sodium azide (NaN₃) in a methanol-water system under reflux (12–24 hours). For example, NH₄Cl and NaN₃ in MeOH/H₂O were used to synthesize a structurally similar azido-alcohol, yielding 77% after column chromatography (SiO₂, hexane/AcOEt 95:5) . Critical steps include controlling reaction time, azide handling precautions, and solvent removal in vacuo. Purification often requires column chromatography due to the compound's polarity and sensitivity to decomposition .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Azides are shock-sensitive and may decompose explosively. Key precautions include:

- Avoiding contact with metals or strong acids.

- Using fume hoods and personal protective equipment (gloves, goggles).

- Storing in cool, dry conditions away from ignition sources.

Evidence from azide-containing compounds highlights risks of respiratory irritation and recommendations for post-handling skin/eye rinsing .

Q. How is this compound characterized structurally?

- Methodological Answer : Common techniques include:

- NMR spectroscopy : To confirm azide (-N₃) integration and phenyl group geometry.

- IR spectroscopy : A strong absorbance near ~2100 cm⁻¹ confirms the azide functional group.

- Melting point analysis : For purity assessment (e.g., a related compound had m.p. 98–100°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Variables to test include:

- Solvent polarity : Methanol/water mixtures enhance NaN₃ solubility but may require adjustments to avoid side reactions.

- Catalysts : Ammonium salts (e.g., NH₄Cl) can stabilize intermediates, as shown in a 77% yield synthesis .

- Temperature : Prolonged reflux (>12 hours) may improve conversion but risks azide decomposition. Design of Experiments (DoE) frameworks can systematically evaluate these factors.

Q. What retrosynthetic strategies apply to this compound?

- Methodological Answer : AI-driven tools (e.g., Reaxys, Pistachio) can propose routes by:

- Disconnecting the azide group via Staudinger or Huisgen cycloaddition retrosteps.

- Prioritizing precursors like 1-phenylethanol derivatives or epoxides for azide introduction .

Validate predicted routes experimentally, focusing on step efficiency and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.